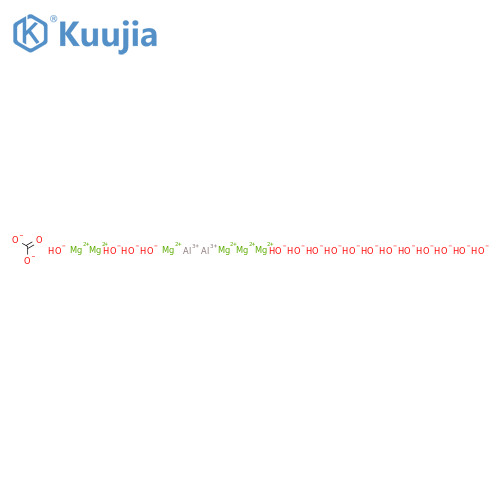Cas no 11097-59-9 (Hydrotalcite, synthetic)
ハイドロタルサイト(合成)は、層状複水酸化物(LDH)の一種で、マグネシウムとアルミニウムを主成分とする無機化合物です。その特長として、高いイオン交換能力と層間へのアニオン吸着能が挙げられ、触媒担体や添加剤として幅広く応用されています。熱安定性に優れ、酸性物質の中和能も有するため、ポリマー材料の難燃化や安定化剤としても利用可能です。結晶構造の制御が容易で、粒子サイズや組成を調整することで、特定用途向けに機能を最適化できる点が技術的な利点です。また、生体適合性が高く、医薬品分野での応用も研究されています。

Hydrotalcite, synthetic structure
商品名:Hydrotalcite, synthetic
Hydrotalcite, synthetic 化学的及び物理的性質
名前と識別子
-
- Hydrotalcite
- Magnesium aluminum hydroxycarbonate
- dialuminum,hexamagnesium,carbonate,hexadecahydroxide
- HYDROTALCITE(SYNTHETIC)
- Hydrotalcite, synthetic
- carbonic acid,dialuminum hexamagnesium salt,hexadecahydrate
- EINECS 234-319-3
- Magnesium aluminum hydroxide carbonate
- Stabiace HT-P
- Tomita AD 500NS
- VHT 6
- Mg Al Hydrotalcite
- DHT4 A
- magnesium aluminium hydroxycarbonate
- Magnesiumaluminumhydroxidecarbonate
- dialuminum,hexamagnesium
- Q27288094
- UNII-RFJ7QXF345
- (Carbonato(2-))hexadecahydroxybis(aluminium)hexamagnesium
- 11097-59-9
- Aluminum magnesium hydroxide carbonate
- Aluminate (Al(OH)63-), (OC-6-11)-, magnesium carbonate hydroxide (2:6:1:4)
- dialuminum;hexamagnesium;carbonate;hexadecahydroxide
- CHEMBL3833409
- MAGNESIUM ALUMINUM HYDROXY CARBONATE (MG6AL2(OH)16CO3)
- RFJ7QXF345
- EC 234-319-3
- Magnesium, (carbonato(2-))hexadecahydroxybis(aluminum)hexa-
- aluminium magnesium hydroxide carbonate
- NS00074351
- HYDROTALCITE, SYNTHETIC (ANHYDROUS)
- [carbonato(2-)]hexadecahydroxybis(aluminium)hexamagnesium
- Magnesium, (carbonato)hexadecahydroxydialuminumhexa-
- GDVKFRBCXAPAQJ-UHFFFAOYSA-A
-
- MDL: MFCD01746913
- インチ: InChI=1S/CH2O3.2Al.6Mg.20H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;;;20*1H2/q;2*+3;6*+2;;;;;;;;;;;;;;;;;;;;/p-18
- InChIKey: PWZFXELTLAQOKC-UHFFFAOYSA-A
- ほほえんだ: C(=O)([O-])[O-].[Al+3].[Al+3].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-]
計算された属性
- せいみつぶんしりょう: 601.94400
- どういたいしつりょう: 529.901907
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 23
- 重原子数: 32
- 回転可能化学結合数: 0
- 複雑さ: 18.8
- 共有結合ユニット数: 25
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2
じっけんとくせい
- 密度みつど: 2.0 g/mL at 25 °C(lit.)
- ふってん: 333.6 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - PSA: 423.79000
- LogP: -5.53300
Hydrotalcite, synthetic セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:22-24/25
Hydrotalcite, synthetic 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H714835-50g |
Hydrotalcite, synthetic |
11097-59-9 | 50g |
$ 98.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491880-1kg |
Hydrotalcite, |
11097-59-9 | 1kg |
¥677.00 | 2023-09-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H302201-25g |
Hydrotalcite, synthetic |
11097-59-9 | 25g |
¥49.00 | 2021-05-25 | ||
| Aaron | AR007ULS-100g |
Hydrotalcite |
11097-59-9 | 100g |
$15.00 | 2025-02-10 | ||
| Aaron | AR007ULS-500g |
Hydrotalcite |
11097-59-9 | 500g |
$29.00 | 2025-02-10 | ||
| A2B Chem LLC | AD65156-100g |
Hydrotalcite |
11097-59-9 | 100g |
$76.00 | 2024-04-20 | ||
| A2B Chem LLC | AD65156-500g |
Hydrotalcite |
11097-59-9 | 500g |
$164.00 | 2024-04-20 | ||
| 1PlusChem | 1P007UDG-5g |
Hydrotalcite |
11097-59-9 | 5g |
$33.00 | 2025-02-22 | ||
| TRC | H714835-25g |
Hydrotalcite, synthetic |
11097-59-9 | 25g |
$81.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491880-1 kg |
Hydrotalcite, |
11097-59-9 | 1kg |
¥677.00 | 2023-07-11 |
Hydrotalcite, synthetic 関連文献
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
11097-59-9 (Hydrotalcite, synthetic) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:11097-59-9)HYDROTALCITE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ